molecular formula C27H33F3 B146537 1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene CAS No. 137529-41-0

1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene

Cat. No.: B146537
CAS No.: 137529-41-0
M. Wt: 414.5 g/mol
InChI Key: LQRASBADJFXRBP-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene is a complex organic compound with the molecular formula C27H33F3. It is characterized by the presence of trifluorobenzene and cyclohexyl groups, making it a unique compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The cyclohexyl groups contribute to the compound’s structural rigidity and influence its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
  • 3,4,5-Trifluoro-4’-[(trans-4-propylcyclohexyl)ethyl]biphenyl
  • 1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene

Uniqueness

1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene is unique due to its specific arrangement of trifluoromethyl and cyclohexyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

1,2,3-trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3/c1-2-3-18-4-6-19(7-5-18)20-8-10-21(11-9-20)22-12-14-23(15-13-22)24-16-25(28)27(30)26(29)17-24/h12-21H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRASBADJFXRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625251
Record name 4~3~,4~4~,4~5~-Trifluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137529-41-0
Record name 4~3~,4~4~,4~5~-Trifluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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